molecular formula C17H17N3O4 B2892966 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034227-16-0

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2892966
CAS No.: 2034227-16-0
M. Wt: 327.34
InChI Key: VAXKVHGSCMYKCV-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring linked to a piperidine moiety, which is further connected to a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Piperidine Moiety: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The benzodioxole group is then coupled with the piperidine moiety using reagents like carbodiimides to form the intermediate compound.

    Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate diamines and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine
  • 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrimidine

Uniqueness

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole group enhances its hydrophobic interactions, while the pyrazine ring provides additional sites for hydrogen bonding and π-π interactions, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(10-20)24-16-9-18-5-6-19-16/h3-6,8-9,13H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXKVHGSCMYKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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